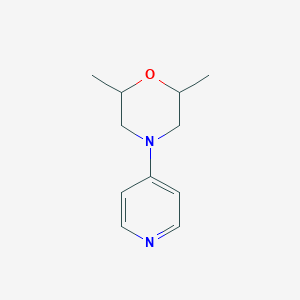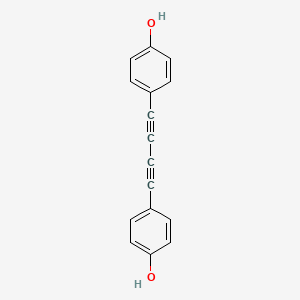
4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Buta-1,3-diyne-1,4-diyl)diphenol is an organic compound with the molecular formula C16H10O2 It is characterized by the presence of two phenol groups connected by a buta-1,3-diyne linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Buta-1,3-diyne-1,4-diyl)diphenol typically involves the coupling of two phenol groups with a buta-1,3-diyne linker. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for 4,4’-(Buta-1,3-diyne-1,4-diyl)diphenol are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-(Buta-1,3-diyne-1,4-diyl)diphenol can undergo various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Nitro, sulfo, or halo derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4,4’-(Buta-1,3-diyne-1,4-diyl)diphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties due to the presence of phenol groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 4,4’-(Buta-1,3-diyne-1,4-diyl)diphenol primarily involves its interaction with molecular targets through its phenol groups. These groups can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways. The buta-1,3-diyne linker provides rigidity to the molecule, affecting its binding affinity and specificity to targets .
Vergleich Mit ähnlichen Verbindungen
4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline: Similar structure but with amino groups instead of phenol groups.
4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzonitrile: Contains nitrile groups instead of phenol groups.
Uniqueness: 4,4’-(Buta-1,3-diyne-1,4-diyl)diphenol is unique due to its combination of phenol groups and a buta-1,3-diyne linker, which imparts distinct chemical and physical properties. This combination makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C16H10O2 |
|---|---|
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
4-[4-(4-hydroxyphenyl)buta-1,3-diynyl]phenol |
InChI |
InChI=1S/C16H10O2/c17-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(18)12-8-14/h5-12,17-18H |
InChI-Schlüssel |
BRUULYKYIQGMBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#CC#CC2=CC=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



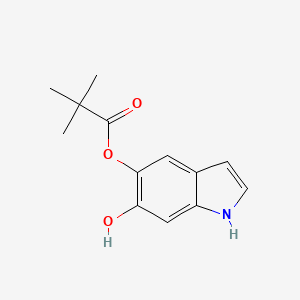

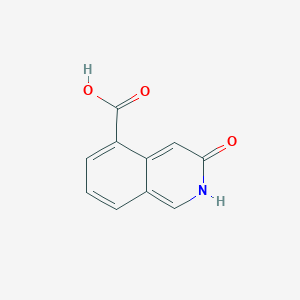

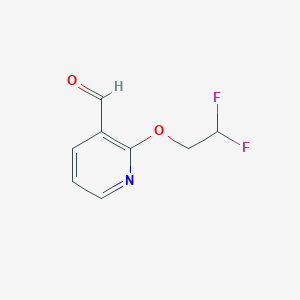
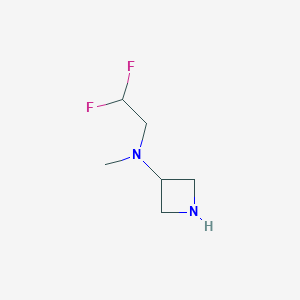
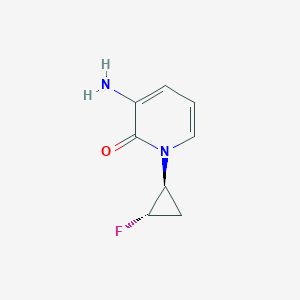
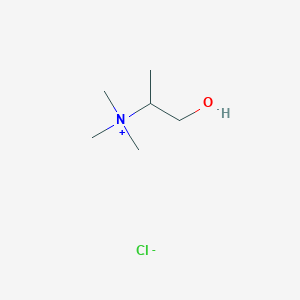
![Benzoic acid, 3-[3-(cyclohexylmethyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12944536.png)
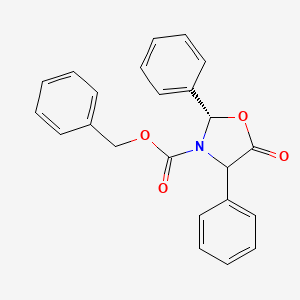

![2'H,5'H-Spiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione](/img/structure/B12944550.png)
